molecular formula C6H7BrN2O2S B12123473 2-Bromobenzenesulfonohydrazide

2-Bromobenzenesulfonohydrazide

Cat. No.: B12123473
M. Wt: 251.10 g/mol
InChI Key: DHGPVTFKONZCFS-UHFFFAOYSA-N
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Description

2-Bromobenzenesulfonohydrazide is an organic compound with the molecular formula C6H7BrN2O2S. It is a derivative of benzenesulfonohydrazide, where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromobenzenesulfonohydrazide can be synthesized through a multi-step process involving the bromination of benzenesulfonohydrazide. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide in carbon tetrachloride (CCl4). The reaction typically proceeds under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzenesulfonohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonohydrazides, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Bromobenzenesulfonohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromobenzenesulfonohydrazide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzenesulfonohydrazide
  • 4-Bromobenzenesulfonohydrazide
  • Benzenesulfonohydrazide

Uniqueness

2-Bromobenzenesulfonohydrazide is unique due to the specific position of the bromine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

2-bromobenzenesulfonohydrazide

InChI

InChI=1S/C6H7BrN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2

InChI Key

DHGPVTFKONZCFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NN)Br

Origin of Product

United States

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